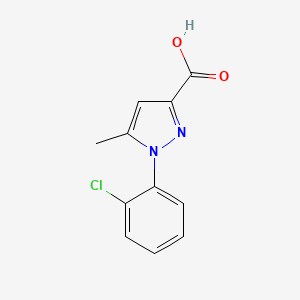

5-cyclobutyl-3-phenyl-1H-1,2,4-triazole

Overview

Description

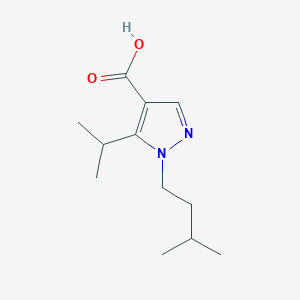

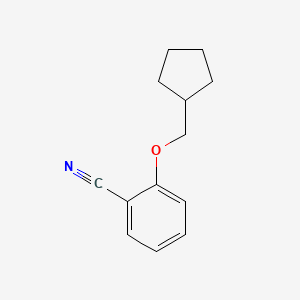

5-cyclobutyl-3-phenyl-1H-1,2,4-triazole is a unique heterocyclic compound with the molecular weight of 199.26 . It is a part of the 1,2,4-triazole family, which are renowned scaffolds that are simple to conjugate with additional heterocyclic groups .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been reported in various studies . A robust and versatile protocol for synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst .

Molecular Structure Analysis

The molecular structure of 5-cyclobutyl-3-phenyl-1H-1,2,4-triazole is represented by the InChI code 1S/C12H13N3/c1-2-5-9(6-3-1)11-13-12(15-14-11)10-7-4-8-10/h1-3,5-6,10H,4,7-8H2,(H,13,14,15) . This indicates the presence of a cyclobutyl group, a phenyl group, and a 1,2,4-triazole group in the molecule.

Chemical Reactions Analysis

1,2,4-Triazole compounds, including 5-cyclobutyl-3-phenyl-1H-1,2,4-triazole, are known for their excellent electronic properties, which have diagnostic potential in the fields of organic electronics and organic photovoltaics . The important photophysical nature of these systems is the transformation between the enol and keto forms after excited-state proton transfer .

Physical And Chemical Properties Analysis

The InChI code provides information about its molecular structure .

Scientific Research Applications

Selective Inhibition of Enzymes

"5-cyclobutyl-3-phenyl-1H-1,2,4-triazole" derivatives have been identified as selective inhibitors of the enzyme 11beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a significant role in the regulation of cortisol levels within cells. Such compounds exhibit activity both in vitro and in vivo, suggesting potential applications in managing conditions related to cortisol imbalance. The substitution of fluorine on the cyclobutane ring has shown to improve the pharmacokinetic profile of these compounds, enhancing their scientific applicability (Zhu et al., 2008).

Synthetic Methodologies and Chemical Structures

Research into the synthetic methodologies of triazoles, including "5-cyclobutyl-3-phenyl-1H-1,2,4-triazole," highlights the importance of these compounds in the construction of peptidomimetics or biologically active compounds. For example, the use of copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase offers a regiospecific pathway to diversely 1,4-substituted [1,2,3]-triazoles, demonstrating the versatility and efficiency of click chemistry in synthesizing triazole-based scaffolds with potential biological applications (Tornøe et al., 2002).

Quantum Mechanical and Structural Studies

Comprehensive quantum mechanical studies on triazole analogues, including those similar to "5-cyclobutyl-3-phenyl-1H-1,2,4-triazole," have been conducted to understand their structural, electronic, and biological properties. These studies provide insights into the reactivity, stability, and potential pharmacological applications of triazole compounds, offering a foundational basis for designing drugs or other biologically active molecules (Al‐Otaibi et al., 2020).

Catalysis and Organic Synthesis

"5-cyclobutyl-3-phenyl-1H-1,2,4-triazole" and related structures contribute significantly to the field of catalysis and organic synthesis. For instance, ruthenium-catalyzed synthesis methods have been developed for triazole-based scaffolds, showcasing the triazole's utility in constructing complex molecules with potential as turn inducers or enzyme inhibitors. Such advancements underscore the triazole's role in enhancing the efficiency and selectivity of synthetic organic reactions (Ferrini et al., 2015).

Mechanism of Action

The mechanism of action of 1,2,4-triazole compounds is often related to their ability to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . Molecular docking studies have been done to understand the mechanism and binding modes of these derivatives in the binding pocket of aromatase enzyme as a possible target .

Future Directions

The 1,2,4-triazole-containing scaffolds, including 5-cyclobutyl-3-phenyl-1H-1,2,4-triazole, have shown potential in various fields such as pharmaceutic chemistry, agrochemistry, materials sciences, and organic catalysts . Future research could focus on finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates .

properties

IUPAC Name |

5-cyclobutyl-3-phenyl-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c1-2-5-9(6-3-1)11-13-12(15-14-11)10-7-4-8-10/h1-3,5-6,10H,4,7-8H2,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZJJHVUXUYGCBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NC(=NN2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-5-[(4-methyl-1H-pyrazol-1-yl)methyl]pyridine](/img/structure/B1427549.png)

![2-Methyl-1-[4-(3-methylphenyl)piperazin-1-yl]propan-2-amine](/img/structure/B1427553.png)

![3-{[(2-Methoxypyridin-3-yl)formamido]methyl}benzoic acid](/img/structure/B1427558.png)

![N-[(2-bromophenyl)methyl]-2-cyanoacetamide](/img/structure/B1427565.png)